molecular formula C20H21N5O3S B4416475 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone

1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone

Cat. No.: B4416475
M. Wt: 411.5 g/mol
InChI Key: FVWODLRMQFWJJE-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-4-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperazine ring substituted with a methoxyphenyl group and a thioacetyl group linked to an oxadiazole ring, which is further connected to a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone typically involves multiple steps:

  • Formation of the Oxadiazole Ring:

    • The oxadiazole ring can be synthesized by reacting hydrazine derivatives with carboxylic acids or their derivatives under dehydrating conditions.
    • Common reagents: Phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂).
  • Thioacetylation:

    • The oxadiazole ring is then subjected to thioacetylation using thioacetic acid or its derivatives.
    • Common reagents: Thioacetic acid, acetic anhydride.
  • Coupling with Piperazine:

    • The thioacetylated oxadiazole is coupled with 1-(2-methoxyphenyl)piperazine under basic conditions.
    • Common reagents: Sodium hydride (NaH), potassium carbonate (K₂CO₃).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyphenyl)-4-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine can undergo various chemical reactions, including:

  • Oxidation:

    • The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
    • Common reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
  • Reduction:

    • The oxadiazole ring can be reduced to form corresponding amines.
    • Common reagents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
  • Substitution:

    • The piperazine ring can undergo nucleophilic substitution reactions.
    • Common reagents: Alkyl halides, acyl chlorides.

Major Products:

  • Oxidation of the methoxy group can yield 1-(2-hydroxyphenyl)-4-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine.
  • Reduction of the oxadiazole ring can yield 1-(2-methoxyphenyl)-4-({[5-(4-pyridinyl)-1,3,4-diaminopropyl]thio}acetyl)piperazine.

Scientific Research Applications

1-(2-Methoxyphenyl)-4-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine has several scientific research applications:

  • Medicinal Chemistry:

    • Potential use as a pharmacophore in drug design for targeting specific receptors or enzymes.
    • Investigated for its potential anti-inflammatory, antimicrobial, and anticancer properties.
  • Biology:

    • Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
    • Used in assays to understand its binding affinity and specificity.
  • Material Science:

    • Explored for its potential use in the development of novel materials with specific electronic or optical properties.
    • Used in the synthesis of polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The oxadiazole ring and pyridinyl group are particularly important for its binding affinity and specificity.

Molecular Targets and Pathways:

  • Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
  • Receptors: Binding to receptors to modulate signal transduction pathways.
  • Ion Channels: Interaction with ion channels to alter ion flow and cellular excitability.

Comparison with Similar Compounds

1-(2-Methoxyphenyl)-4-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine can be compared with other similar compounds such as:

  • 1-(2-Methoxyphenyl)-4-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine:

    • Similar structure but with a morpholine ring instead of a piperazine ring.
    • Differences in binding affinity and specificity due to the ring structure.
  • 1-(2-Methoxyphenyl)-4-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)pyrrolidine:

    • Similar structure but with a pyrrolidine ring instead of a piperazine ring.
    • Differences in pharmacokinetic properties and metabolic stability.
  • 1-(2-Methoxyphenyl)-4-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine:

    • Similar structure but with a piperidine ring instead of a piperazine ring.
    • Differences in receptor binding and biological activity.

The uniqueness of 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3S/c1-27-17-5-3-2-4-16(17)24-10-12-25(13-11-24)18(26)14-29-20-23-22-19(28-20)15-6-8-21-9-7-15/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWODLRMQFWJJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CSC3=NN=C(O3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone
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1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone
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1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone
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Reactant of Route 4
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone
Reactant of Route 5
Reactant of Route 5
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone
Reactant of Route 6
Reactant of Route 6
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone

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